molecular formula C20H23NOSSi B8264649 C20H23NOSSi

C20H23NOSSi

Cat. No. B8264649
M. Wt: 353.6 g/mol
InChI Key: QVEYZACLYJWNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278968B2

Procedure details

To a solution of 2.12 g of 1,3-thiazol-5-ylmethanol in 48 ml of dichloromethane were added 5.2 ml of tert-butyl (chloro)diphenylsilane and 2.5 g of imidazole at 0° C., followed by stirring at room temperature for 15 hours. To the reaction mixture was added water, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 6.47 g of 5-({[tert-butyl (diphenyl)silyl]oxy}methyl)-1,3-thiazole.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][OH:7])=[CH:4][N:3]=[CH:2]1.[C:8]([Si:12](Cl)([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:11])([CH3:10])[CH3:9].N1C=CN=C1.O>ClCCl>[C:8]([Si:12]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:7][CH2:6][C:5]1[S:1][CH:2]=[N:3][CH:4]=1)([CH3:11])([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
S1C=NC=C1CO
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
48 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCC1=CN=CS1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.